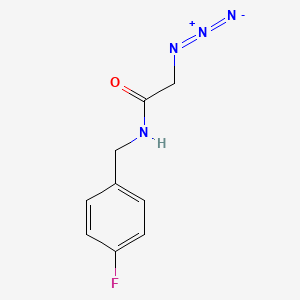

2-azido-N-(4-fluorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-(4-fluorobenzyl)acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C9H9FN4O and a molecular weight of 208.19 .

Synthesis Analysis

The synthesis of a similar compound, 2-azido-N-(4-nitrophenyl)acetamide, has been reported . The process involved dissolving 2-Chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water (70:30) and refluxing for 24 hours at 80 °C. After cooling, the title compound precipitated. The crude product was filtered off and dried. Recrystallization from ethanol yielded yellow crystals .Molecular Structure Analysis

The crystal structure of a similar compound, 2-azido-N-(4-nitrophenyl)acetamide, has been reported . The structure was determined using X-ray diffraction and the data was refined using the Bruker and SHELX programs .Scientific Research Applications

Synthesis and Anticonvulsant Activities

2-azido-N-(4-fluorobenzyl)acetamide derivatives have been explored for their anticonvulsant properties. Kohn et al. (1993) found that these compounds, particularly the alpha-furan-2-yl, alpha-oxazol-2-yl, and alpha-thiazol-2-yl derivatives, showed excellent protection against seizures in mice, rivaling traditional anticonvulsants like phenytoin (Kohn et al., 1993).

Pharmacological Evaluation for Analgesic Agents

Fouchard et al. (2001) synthesized a series of (indol-3-yl)alkylamides, including N-(pyridin-4-yl)acetamides with 4-fluorobenzyl moieties, and found them to have promising analgesic properties, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac (Fouchard et al., 2001).

Chemical-Enzymic Synthesis of Acetamido Azasugars

In research by Takaoka et al. (1993), 2-azido-2-deoxythioglycosides were synthesized and tested as inhibitors of β-N-acetylglucosaminase, showing potential for the synthesis of N-acetylglucosaminyltransferase inhibitors (Takaoka et al., 1993).

Synthesis of Radioactive Derivatives for Cancer Imaging

Lagisetty et al. (2013) described the synthesis of a 2-fluorobenzylacetamide derivative as an antiproliferative compound. It was modified with a radiolabeled synthon for PET imaging, providing insights into the potential use of such compounds in cancer imaging and therapy (Lagisetty et al., 2013).

Synthesis of Fluorine-Containing Radiotracers for Brain Imaging

Fujinaga et al. (2018) developed novel radiotracers with a [18F]fluorobenzene ring for PET imaging of translocator protein (18 kDa) in ischemic brain. This study highlights the application of such compounds in neuroimaging and the study of neuroinflammation (Fujinaga et al., 2018).

Antimycobacterial Activity

Sriram et al. (2010) synthesized novel phthalazin-4-ylacetamides and evaluated their efficacy against mycobacterial species. They found compounds that inhibited mycobacterial growth, suggesting potential applications in the treatment of tuberculosis (Sriram et al., 2010).

properties

IUPAC Name |

2-azido-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O/c10-8-3-1-7(2-4-8)5-12-9(15)6-13-14-11/h1-4H,5-6H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYPMBGOLCKPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(4-fluorobenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B2539059.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2539060.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)

![N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide](/img/structure/B2539071.png)